Alstonidine acetate
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Overview
Description
Alstonidine acetate is a biochemical.
Scientific Research Applications
Anti-inflammatory Activity
Research has demonstrated significant anti-inflammatory properties of compounds isolated from Alstonia species. For instance, α-amyrin acetate, isolated from Alstonia boonei, showed pronounced anti-inflammatory effects in animal models, which might suggest similar potential for alstonidine acetate (N. Okoye et al., 2014)(Okoye et al., 2014). Additionally, the alkaloids of Alstonia scholaris, including alstonidine, have been found to exhibit anti-inflammatory and analgesic activities (J. Shang et al., 2010)(Shang et al., 2010).
Potential for Metabolic Engineering
Metabolic engineering studies involving compounds from the Alstonia genus have indicated possible applications in reducing acetate accumulation in Escherichia coli, potentially enhancing recombinant protein production. This suggests a broader scope for the use of this compound in biotechnological applications (A. Aristidou et al., 1995)(Aristidou et al., 1995).
Herbicide Tolerance
Research on acetolactate synthase (ALS), a common target for herbicides, indicates the potential role of this compound in developing herbicide tolerance in plants. This is suggested by studies examining the mechanisms of ALS-inhibiting herbicides, which may have applications in agriculture and weed management (P. Bernasconi et al., 1995)(Bernasconi et al., 1995).
Antimicrobial Properties
Compounds from the Alstonia genus have been found to possess antimicrobial activities. This suggests potential applications for this compound in developing antimicrobial agents, although specific studies on this compound are needed to confirm this (C. D. Djipa et al., 2000)(Djipa et al., 2000).
Anti-Cancer Potential
Alstonia scholaris has been studied for its chemopreventive properties in skin cancer, indicating a potential area of research for this compound in cancer treatment and prevention (S. Jahan et al., 2009)(Jahan et al., 2009).
Properties
CAS No. |
31148-66-0 |
---|---|
Molecular Formula |
C24H26N2O5 |
Molecular Weight |
422.48 |
IUPAC Name |
methyl (2S,3S,4S)-3-(acetoxymethyl)-2-methyl-4-((9-methyl-9H-pyrido[3,4-b]indol-1-yl)methyl)-3,4-dihydro-2H-pyran-5-carboxylate |
InChI |
1S/C24H26N2O5/c1-14-19(12-31-15(2)27)18(20(13-30-14)24(28)29-4)11-21-23-17(9-10-25-21)16-7-5-6-8-22(16)26(23)3/h5-10,13-14,18-19H,11-12H2,1-4H3/t14-,18-,19-/m0/s1 |
InChI Key |
PBFFUBUODGPIFL-JVPBZIDWSA-N |
SMILES |
C[C@H]1[C@@H]([C@@H](C(=CO1)C(=O)OC)Cc2c3c(ccn2)c4ccccc4n3C)COC(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Alstonidine acetate, O-Acetylalstonidine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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